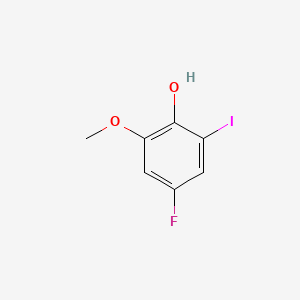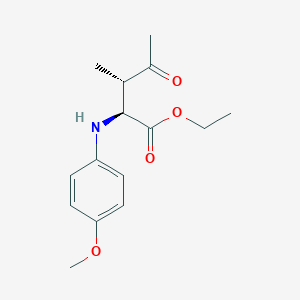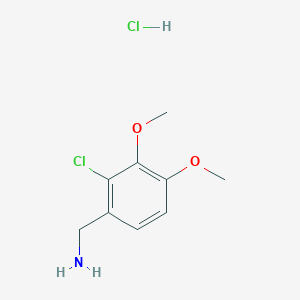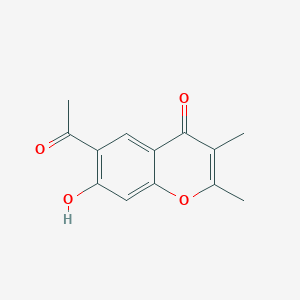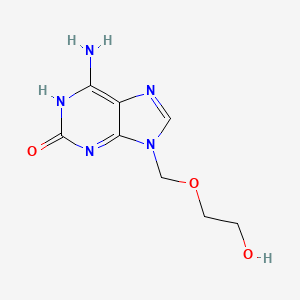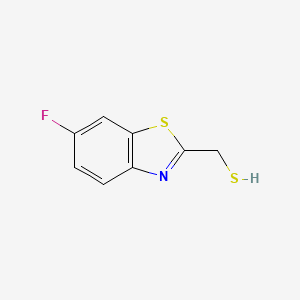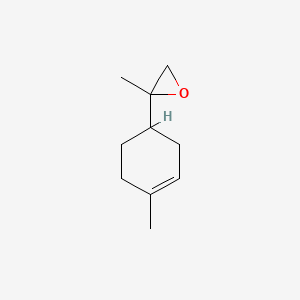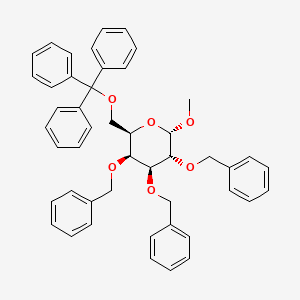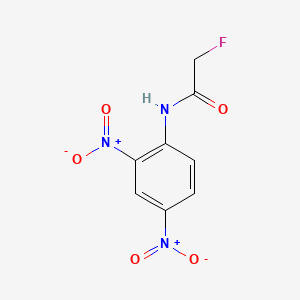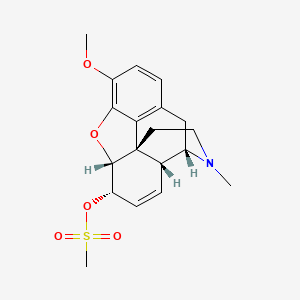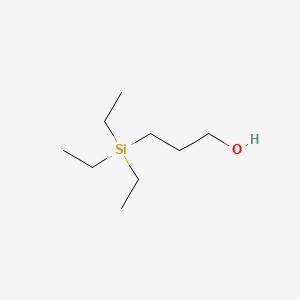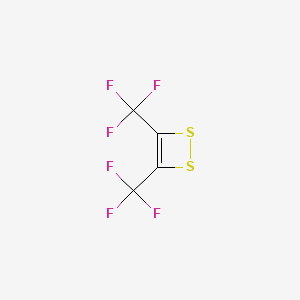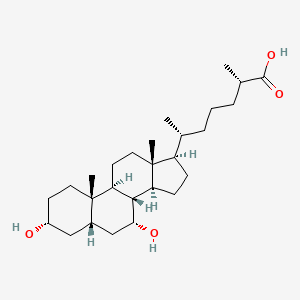
Hydroxychloroquine N-Oxide Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxychloroquine N-Oxide Dihydrochloride is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug. This compound is of interest due to its potential enhanced pharmacological properties and its role in various chemical and biological research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine N-Oxide Dihydrochloride typically involves the oxidation of hydroxychloroquine. The process can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Hydroxychloroquine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to hydroxychloroquine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroxychloroquine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Hydroxychloroquine N-Oxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: Investigated for its potential antiviral and anti-inflammatory properties.
Medicine: Explored for its enhanced pharmacological effects compared to hydroxychloroquine.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of Hydroxychloroquine N-Oxide Dihydrochloride involves its interaction with cellular components. It is believed to modulate the immune response by inhibiting the activation of Toll-like receptors, which play a crucial role in the innate immune system. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxychloroquine: The parent compound, widely used for its antimalarial and anti-rheumatic properties.
Chloroquine: Another antimalarial drug with similar structure and function.
Quinacrine: An older antimalarial drug with distinct pharmacological properties.
Uniqueness
Hydroxychloroquine N-Oxide Dihydrochloride is unique due to its N-oxide group, which imparts different chemical reactivity and potentially enhanced pharmacological effects. This modification can lead to improved efficacy and reduced side effects compared to its parent compound, hydroxychloroquine.
Propiedades
Fórmula molecular |
C18H28Cl3N3O2 |
|---|---|
Peso molecular |
424.8 g/mol |
Nombre IUPAC |
4-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-(2-hydroxyethyl)pentan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C18H26ClN3O2.2ClH/c1-3-22(24,11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;;/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*1H |
Clave InChI |
ONHDVTLOHIYORH-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)(CCO)[O-].Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


